N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Overview
Description
N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a compound characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules. These groups are often incorporated into pharmaceuticals, agrochemicals, and materials due to their ability to enhance metabolic stability, lipophilicity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target pathways .
Comparison with Similar Compounds
Similar Compounds
N, N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used extensively in promoting organic transformations.
Berotralstat: Contains a trifluoromethyl group and is used in the treatment of hereditary angioedema.
Uniqueness
N-[2-Methyl-3-(trifluoromethyl)phenyl]-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is unique due to its specific combination of trifluoromethyl groups and the urea linkage, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N3O/c1-8-10(15(17,18)19)4-3-5-11(8)24-14(26)25-12-6-7-13(16(20,21)22)23-9(12)2/h3-7H,1-2H3,(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDSXEVDLNDFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=C(N=C(C=C2)C(F)(F)F)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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